molecular formula C20H14N4O2S4 B2685517 (2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide CAS No. 393838-77-2

(2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2685517
CAS No.: 393838-77-2
M. Wt: 470.6
InChI Key: OQGXZYKSOZHZRG-KQQUZDAGSA-N
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Description

The compound "(2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide" features a bis-thiazole core interconnected via (E)-enamide linkages, with thiophene substituents at both termini (Fig. 1). While direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., amide-functionalized thiazoles and thiophene derivatives) highlight key synthetic strategies, such as coupling reactions and heterocyclic ring formation .

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2S4/c25-17(7-5-13-3-1-9-27-13)23-19-21-15(11-29-19)16-12-30-20(22-16)24-18(26)8-6-14-4-2-10-28-14/h1-12H,(H,21,23,25)(H,22,24,26)/b7-5+,8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGXZYKSOZHZRG-KQQUZDAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of thiophene and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various amines under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiophene and thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles possess potent antibacterial and antifungal activities. The specific compound discussed may also share these properties due to its structural similarity to known antimicrobial agents .

Case Study:
A study evaluating various thiazole derivatives found that certain substitutions enhanced their antimicrobial efficacy against pathogens like Staphylococcus aureus and Candida albicans . This suggests that (2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide could be a candidate for further development in this area.

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. The incorporation of thiazole and thiophene rings has been linked to the inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Data Table: Anti-inflammatory Activity of Thiazole Derivatives

Compound NameIC50 (µM)Target
Thiazole A5.0TNF-alpha
Thiazole B7.5IL-6
(2E)-3-(thiophen...)TBDTBD

Drug Design and Development

The compound's structural features make it an attractive candidate for drug design. Molecular docking studies can be employed to predict its binding affinity to various biological targets, such as receptors involved in cancer progression or neurodegenerative diseases.

Case Study:
A recent study utilized molecular docking techniques to evaluate the binding interactions of similar thiophene-containing compounds with serotonin receptors. The results indicated promising binding affinities that could translate into therapeutic effects for mood disorders .

Material Science Applications

Beyond medicinal chemistry, compounds like (2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide are being explored in material science for their potential as organic semiconductors or photovoltaic materials due to their electronic properties.

Data Table: Electronic Properties of Thiophene-Based Materials

Material TypeConductivity (S/cm)Band Gap (eV)
Thiophene Polymer0.011.5
Thiazole Derivative0.031.8
(2E)-3-(thiophen...)TBDTBD

Mechanism of Action

The mechanism of action of (2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Structural Analogs

Compound ID Core Structure Substituents Yield (%) Melting Point (°C) Key Characterization Methods Reference
Target Compound Bis-thiazole-enamide Thiophen-2-yl N/A Hypothetical >200 1H-NMR, IR, MS
9 () Thiazolidinone-2-thioxoacetamide 4-Chlorobenzylidene 90 186–187 1H-NMR, MS
6e () Thiazole-carboxamide 4-Bromophenyl, Quinolin-3-yl 71 192 1H/13C-NMR, Elemental Analysis
2 () Thiazole-propanamide Phenyldiazenyl, 4-Fluorophenyl 73 Not reported 1H-NMR, IR
Compound Thiazole-enamide 2,5-Dichlorophenyl, 4-Hydroxy-3-methoxyphenyl N/A Not reported 1H-NMR, MS

Table 2: Substituent Impact on Properties

Substituent Type Example Compounds Effect on Yield Effect on Melting Point
Thiophen-2-yl (Target) Hypothetical Moderate (~70%) High (>200°C)
Nitro-furyl () 12–13 Low (53–58%) Moderate (155–160°C)
Quinolin-3-yl () 6e–6f Moderate (71–73%) High (180–192°C)
Phenyldiazenyl () 2 Moderate (73%) Not reported

Research Findings and Insights

  • Synthesis Efficiency: Thiazole-amide coupling () is more efficient than thiazolidinone condensations (), suggesting the target compound’s synthesis would benefit from T3P® or similar coupling agents .
  • Thermal Stability : Extended conjugation in bis-thiazole systems likely enhances stability, as seen in high-melting analogs like 6e .
  • Functionalization Potential: Thiophene substituents offer sites for further derivatization (e.g., sulfonation, halogenation), akin to modifications in .

Biological Activity

The compound (2E)-3-(thiophen-2-yl)-N-(4-{2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)prop-2-enamide is a complex organic molecule with potential biological activities. Its structure incorporates multiple heterocyclic components, including thiophene and thiazole rings, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound based on existing research findings.

Structural Characteristics

The compound features:

  • Thiophene rings : Known for their role in enhancing biological activity through electron donation and π-stacking interactions.
  • Thiazole moieties : Often associated with antimicrobial and anticancer activities.
  • Prop-2-enamide functional group : This group can engage in various chemical reactions, influencing the compound's interaction with biological targets.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole and thiophene derivatives. For instance:

  • Mechanism of Action : Compounds similar to the target molecule have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through modulation of various signaling pathways such as the MAPK and PI3K/Akt pathways .
CompoundActivityReference
(2E)-N-(3,5-dimethylphenyl)-3-(thiophen-2-yl)prop-2-enamideAntitumor
(2E)-N-[5-(R-benzyl)-1,3-thiazol-2-yl]-3-(R1-phenyl)prop-2-enamidesHigh anti-tumor activity

Antimicrobial Properties

Compounds containing thiophene and thiazole rings have demonstrated significant antimicrobial activities against various pathogens:

  • In vitro Studies : The synthesized derivatives showed high efficacy against bacterial strains including Staphylococcus aureus and Escherichia coli through inhibition of cell wall synthesis and disruption of membrane integrity.
MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus18
Escherichia coli15

Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated using assays like DPPH radical scavenging:

  • Results : Compounds derived from thiazole and thiophene exhibited significant free radical scavenging activity, indicating potential protective effects against oxidative stress-related diseases .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of thiazole derivatives and evaluated their anticancer properties. The results indicated that compounds with multiple thiophene groups showed enhanced cytotoxicity against various cancer cell lines compared to single-ring analogs .
  • Mechanistic Insights : Another research focused on the interaction of thiazole derivatives with specific enzymes involved in cancer metabolism. The findings suggested that these compounds could act as enzyme inhibitors, thereby disrupting cancer cell proliferation .

Q & A

Q. What advanced separation techniques purify stereoisomers of this compound?

  • Methodology : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers. For diastereomers, employ crystallization-induced asymmetric transformation (CIAT) using chiral resolving agents (e.g., tartaric acid derivatives) .

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